InChI=1S/C21H20O2P.BrH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
. The canonical SMILES string is COC(=O)CP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
.
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is primarily used in Wittig reactions. In these reactions, it acts as a precursor to a phosphonium ylide. The ylide then reacts with aldehydes or ketones to form alkenes. [] A specific example is its use in the synthesis of leukotriene receptor antagonists where it reacts with 3-methoxy-2-propylbenzaldehyde to form the desired carbon chain for the antagonist. []
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is mainly used in the synthesis of complex organic molecules, specifically as a reagent in Wittig reactions. This reaction is crucial for forming carbon-carbon double bonds, which are important in various natural products and pharmaceuticals. [] For example, it is used in the development of leukotriene D4/E4 receptor antagonists, which are potential therapeutic agents for inflammatory diseases. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: